Diphlorethol
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Overview
Description
Diphlorethol is a phlorotannin found in the brown alga Cystophora retroflexa. It belongs to the phlorethols class of phlorotannins due to the ether bond that connects its two phloroglucinol units . Phlorotannins are a group of tannins unique to brown algae and are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphlorethol involves the oxidative coupling of phloroglucinol units. This process can be achieved through various methods, including enzymatic and chemical oxidation. The reaction conditions typically involve the use of oxidizing agents such as ferric chloride or hydrogen peroxide under controlled pH and temperature .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from brown algae. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound from other phlorotannins . The high structural diversity of phlorotannins requires precise chromatographic techniques to achieve pure compounds.
Chemical Reactions Analysis
Types of Reactions
Diphlorethol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride and hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Diphlorethol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactions of phlorotannins.
Biology: Investigated for its antioxidant and antibacterial properties.
Medicine: Explored for potential therapeutic applications, including antiviral activity against SARS-CoV-2.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
The mechanism of action of diphlorethol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress . This compound also interacts with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Difucol: Another phlorotannin with similar antioxidant properties.
Trifuhalol: Known for its antiviral activity.
Phlorofucofuroeckol: Exhibits strong antibacterial effects.
Uniqueness
Diphlorethol is unique due to its specific structure, which includes an ether bond connecting two phloroglucinol units. This structure contributes to its distinct biological activities and makes it a valuable compound for various applications .
Biological Activity
Diphlorethol is a phlorotannin compound primarily found in brown algae, particularly within the Fucaceae family. This compound has garnered attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article delves into the various biological activities of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is characterized as a polyphenolic compound that exhibits significant bioactivity. It is structurally related to other phlorotannins and contributes to the health benefits associated with marine algae consumption. Research has shown that this compound possesses strong radical scavenging abilities and can inhibit various enzymes linked to disease processes.
1. Antioxidant Activity
This compound exhibits potent antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, which are implicated in oxidative stress and various chronic diseases.
2. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. In vitro studies using RAW 264.7 macrophages demonstrated that this compound inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines.
Study | Cell Type | Concentration (µg/mL) | Effect |
---|---|---|---|
Jang et al. (2012) | RAW 264.7 Macrophages | 50-100 | Reduced NO production by 50% at 100 µg/mL. |
3. Anticancer Activity
This compound has been shown to induce apoptosis in cancer cells, making it a candidate for cancer therapy.
- A study on breast cancer cells indicated that this compound increased caspase-3 and -9 activities, leading to enhanced apoptosis.
Cell Line | Concentration (µg/mL) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 10-50 | Induction of apoptosis via caspase activation. |
4. Neuroprotective Effects
This compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells.
- In a model of neurodegeneration, this compound was effective in decreasing reactive oxygen species (ROS) levels.
Case Study 1: Antioxidant Efficacy
In a comparative study of various phlorotannins, this compound was highlighted for its superior antioxidant capacity when evaluated using multiple assays (DPPH and FRAP). The results indicated that this compound could serve as a potential natural antioxidant in food preservation and health supplements.
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties of this compound revealed its ability to suppress the expression of inducible nitric oxide synthase (iNOS) in macrophages, highlighting its role in managing inflammation-related diseases.
Properties
CAS No. |
61237-21-6 |
---|---|
Molecular Formula |
C12H10O6 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
2-(3,5-dihydroxyphenoxy)benzene-1,3,5-triol |
InChI |
InChI=1S/C12H10O6/c13-6-1-7(14)3-9(2-6)18-12-10(16)4-8(15)5-11(12)17/h1-5,13-17H |
InChI Key |
RUMGQPPKMHUYEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C=C2O)O)O)O |
Origin of Product |
United States |
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